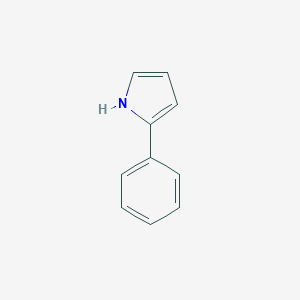

2-Phenyl-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTLROCMFSDSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184510 | |

| Record name | 1H-Pyrrole, 2-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3042-22-6 | |

| Record name | 2-Phenylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3042-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole, 2-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole, 2-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKE60YK8AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Phenyl-1H-pyrrole via the Paal-Knorr Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Paal-Knorr synthesis remains a cornerstone methodology for the construction of substituted pyrroles, a key heterocyclic motif in numerous natural products and pharmaceutical agents.[1] This technical guide provides an in-depth overview of the synthesis of 2-Phenyl-1H-pyrrole using this classical reaction. It covers the underlying mechanism, detailed experimental protocols for the synthesis of the requisite 1,4-dicarbonyl precursor and the target compound, a comparative analysis of various catalytic systems, and spectral data for product characterization. The information is tailored for researchers and professionals in organic synthesis and drug development, aiming to provide a practical and comprehensive resource for laboratory application.

Introduction

The pyrrole ring is an electron-rich five-membered nitrogen heterocycle that forms the core of many biologically significant molecules, including heme, chlorophyll, and numerous pharmaceuticals.[2] The Paal-Knorr reaction, first reported independently by Carl Paal and Ludwig Knorr in 1884, is a highly reliable and versatile method for synthesizing substituted pyrroles.[1][3] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions, to yield the corresponding pyrrole.[4] Its enduring utility is due to its operational simplicity, the accessibility of starting materials, and generally good yields.[5] This guide focuses specifically on the synthesis of this compound, a valuable scaffold for further functionalization in medicinal chemistry.

Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed study.[1] The currently accepted pathway involves the initial nucleophilic attack of the amine (in this case, ammonia) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[1][5] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[1] This ring-closing step is often the rate-determining step of the reaction.[6] Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic pyrrole ring.[6][7] Computational studies have confirmed that this hemiaminal cyclization pathway is energetically more favorable than an alternative involving an enamine intermediate.[2][7]

Experimental Protocols

The synthesis of this compound is a two-stage process: first, the preparation of the 1-phenyl-1,4-butanedione precursor, followed by the cyclocondensation reaction.

Synthesis of 1-Phenyl-1,4-butanedione

The 1,4-dicarbonyl precursor is a critical starting material that is not always readily available. While various methods exist for the synthesis of 1,4-diketones, a common approach involves the Stetter reaction or modifications of Friedel-Crafts acylation. For the purpose of this guide, we present a conceptual protocol based on established principles.

Objective: To synthesize the 1,4-dicarbonyl precursor required for the target pyrrole.

Materials:

-

Benzoylacetone (1-Phenyl-1,3-butanedione)

-

A suitable C1 electrophile (e.g., formaldehyde equivalent)

-

Base catalyst (e.g., sodium ethoxide)

-

Solvent (e.g., Ethanol)

-

Acid for workup (e.g., dilute HCl)

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

Dissolve benzoylacetone in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

-

Add a catalytic amount of a suitable base, such as sodium ethoxide.

-

Introduce the C1 electrophile and allow the reaction to proceed at room temperature or with gentle heating.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute aqueous HCl.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-1,4-butanedione.

Synthesis of this compound

This protocol is adapted from general Paal-Knorr procedures.[5][8]

Objective: To synthesize this compound from 1-phenyl-1,4-butanedione and an ammonia source.

Materials:

-

1-Phenyl-1,4-butanedione

-

Ammonium acetate or Ammonium hydroxide[1]

-

Toluene or Ethanol (optional co-solvent)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenyl-1,4-butanedione (1.0 eq).

-

Add a significant excess of ammonium acetate (e.g., 5-10 eq) and glacial acetic acid to serve as the solvent and catalyst.[6]

-

Heat the mixture to reflux (typically 110-120 °C) with vigorous stirring.[8]

-

Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker of ice water and neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[5]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of hexanes and ethyl acetate as the eluent, to yield pure this compound.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Comparative Catalyst Performance

The choice of catalyst can significantly impact the efficiency of the Paal-Knorr synthesis. While the classical approach uses weak Brønsted acids, a wide array of catalysts has been developed to improve yields, shorten reaction times, and enable milder conditions.[2]

Table 1: Comparison of Catalytic Systems for Paal-Knorr Pyrrole Synthesis

| Catalyst | Substrates | Product | Conditions | Yield (%) | Time | Reference |

|---|---|---|---|---|---|---|

| Acetic Acid | 2,5-Hexanedione, Aniline | 2,5-Dimethyl-1-phenylpyrrole | Reflux | >60% | 15-30 min | [2][9] |

| p-Toluenesulfonic acid (p-TsOH) | 1,4-Diketones, Amines | N-Substituted Pyrroles | Reflux | High | 4-24 h | [3] |

| Silica Sulfuric Acid (SiO₂-OSO₃H) | 2,5-Hexanedione, Aniline | 2,5-Dimethyl-1-phenylpyrrole | Solvent-free, RT | 98% | 3 min | [2] |

| Iron(III) Chloride (FeCl₃) | 2,5-Dimethoxytetrahydrofuran, Amines | N-Substituted Pyrroles | Water, RT | Good to Excellent | - | [10] |

| Scandium(III) Triflate (Sc(OTf)₃) | 2,5-Hexanedione, Various Amines | N-Substituted Pyrroles | Solvent-free, 60°C | 89-98% | 10-30 min | [11] |

| Bismuth(III) Chloride / SiO₂ | 2,5-Hexanedione, Primary Amines | N-Substituted Pyrroles | - | High | - | [2] |

| Bismuth(III) Nitrate | 2,5-Hexanedione, Multicyclic Amines | N-Substituted Pyrroles | - | Excellent | - |[12] |

Note: The data presented are for representative Paal-Knorr reactions and illustrate the efficacy of different catalysts; specific results for this compound may vary.

Characterization Data for this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Physicochemical and Spectral Data for this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3042-22-6 | [13][14] |

| Molecular Formula | C₁₀H₉N | [13][14] |

| Molecular Weight | 143.19 g/mol | [13][14] |

| IUPAC Name | This compound | [14] |

| ¹H NMR | Spectral data available from databases like NMRShiftDB. | [14] |

| ¹³C NMR | Spectral data available from databases like SpectraBase. | [14] |

| Mass Spectrum (EI) | Major m/z peaks: 143 (M+), 116, 115. |[14][15] |

Conclusion

The Paal-Knorr synthesis is a robust and highly efficient method for preparing this compound from 1-phenyl-1,4-butanedione. The reaction proceeds through a well-understood mechanism involving hemiaminal formation and subsequent cyclodehydration.[1][7] While classical conditions using acetic acid are effective, modern advancements in catalysis, including the use of solid acids and Lewis acids, offer significant improvements in terms of reaction time, yield, and environmental impact.[2][11] This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and characterization of this important heterocyclic building block.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. grokipedia.com [grokipedia.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chemistry-online.com [chemistry-online.com]

- 10. Pyrrole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1H-Pyrrole, 2-phenyl- [webbook.nist.gov]

- 14. 2-Phenylpyrrole | C10H9N | CID 72898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1H-Pyrrole, 2-phenyl- [webbook.nist.gov]

Spectroscopic Characterization of 2-Phenyl-1H-pyrrole: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the heterocyclic compound 2-Phenyl-1H-pyrrole, providing researchers, scientists, and drug development professionals with a comprehensive reference for its structural elucidation.

This technical guide details the spectroscopic characterization of this compound, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The following sections provide a thorough examination of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, including detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound reveal characteristic signals corresponding to the protons and carbon atoms in its distinct chemical environments.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits signals for the pyrrole ring protons, the phenyl ring protons, and the N-H proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.35 | t | ~2.5 |

| H-4 | ~6.71 | t | ~2.5 |

| H-5 | ~6.90 | t | ~2.5 |

| Phenyl (ortho) | ~7.50 | m | |

| Phenyl (meta, para) | ~7.30 | m | |

| N-H | ~8.40 | br s |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for each carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | ~106.5 |

| C-4 | ~110.0 |

| C-5 | ~119.0 |

| C-2 | ~132.0 |

| Phenyl (ipso) | ~133.5 |

| Phenyl (ortho) | ~125.0 |

| Phenyl (meta) | ~129.0 |

| Phenyl (para) | ~127.0 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is determined by the solubility of the compound and should not have signals that overlap with the analyte's resonances.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of all carbon nuclei.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the N-H bond, C-H bonds of the aromatic rings, and C=C and C-N bonds of the pyrrole ring.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch (phenyl and pyrrole) |

| ~1600-1450 | Medium-Strong | C=C stretching (phenyl and pyrrole rings) |

| ~1400-1000 | Medium-Strong | In-plane C-H bending, C-N stretching |

| ~750-700 | Strong | Out-of-plane C-H bending (monosubstituted benzene) |

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of solid this compound is ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which aids in its structural confirmation.

Mass Spectrometry Data

The mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 143 | 100 | [M]⁺ (Molecular Ion) |

| 116 | ~30 | [M - HCN]⁺ |

| 115 | ~90 | [M - H - HCN]⁺ or [C₉H₇]⁺ |

| 89 | ~20 | [C₇H₅]⁺ |

| 77 | ~15 | [C₆H₅]⁺ (Phenyl cation) |

| 63 | ~15 | [C₅H₃]⁺ |

| 51 | ~20 | [C₄H₃]⁺ |

Experimental Protocol for Mass Spectrometry

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

Instrument Parameters (Electron Ionization - EI):

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-200.

Visualizations

To further elucidate the structural characterization process and the relationships between the spectroscopic data, the following diagrams are provided.

Caption: General workflow for the spectroscopic characterization of this compound.

Caption: Proposed mass fragmentation pathway of this compound.

The Genesis of a Privileged Scaffold: An In-depth Guide to the Discovery and History of 2-Phenyl-1H-pyrrole

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and evolution of 2-Phenyl-1H-pyrrole, a cornerstone heterocyclic scaffold in modern medicinal chemistry. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering a deep dive into the historical context, key synthetic methodologies, and the burgeoning therapeutic applications of this important molecule.

Introduction: The Rise of a Versatile Heterocycle

The pyrrole ring, a five-membered aromatic heterocycle, is a ubiquitous motif in a vast array of natural products and synthetic compounds of profound biological importance.[1] Its journey from a constituent of coal tar, first identified by F. F. Runge in 1834, to a "privileged scaffold" in drug discovery is a testament to its versatile chemical reactivity and therapeutic potential.[2] Within this esteemed class of compounds, this compound has emerged as a particularly valuable building block, forming the core of numerous agents targeting a range of diseases. This guide elucidates the history of its discovery, outlines the seminal synthetic routes to its creation, and explores its modern applications, with a focus on its role in the development of novel therapeutics.

Historical Context: The Paal-Knorr Synthesis and the Dawn of Phenylpyrroles

While the parent pyrrole was discovered in the 1830s, the era of systematic pyrrole synthesis began in the mid-1880s. In 1884 and 1885, German chemists Carl Paal and Ludwig Knorr independently reported a groundbreaking method for the synthesis of pyrroles from 1,4-dicarbonyl compounds.[3][4][5] This reaction, now famously known as the Paal-Knorr synthesis, became the most prominent and widely applied method for preparing pyrrole and its derivatives due to its simplicity and efficiency.[2][6]

The habilitation thesis of Ludwig Knorr in 1885, titled "On the formation of carbon-nitrogen rings through the action of amine and hydrazine bases on acetoacetate and its derivatives," further solidified the foundation of modern heterocyclic chemistry.[7][8] Although the precise first synthesis of this compound is not definitively documented in a single landmark paper, its creation is a direct and logical extension of the Paal-Knorr methodology, utilizing a 1-phenyl-substituted 1,4-dicarbonyl precursor. The late 19th century, therefore, marks the genesis of accessible synthetic routes to aryl-substituted pyrroles, including the 2-phenyl variant.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in synthesis and drug design. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3042-22-6 | [9][10] |

| Molecular Formula | C₁₀H₉N | [9][10] |

| Molecular Weight | 143.19 g/mol | [9][10] |

| Appearance | Solid | [11] |

| Melting Point | 127-129 °C | [12] |

| Boiling Point | 302.4 °C at 760 mmHg | [10] |

| Density | 1.076 g/cm³ | [10] |

| Flash Point | 124.6 °C | [10] |

| logP (Octanol/Water) | 2.6817 | [ChemScene] |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | [ChemScene] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference |

| ¹H NMR (in CDCl₃) | δ ~6.3 ppm (t, 1H, H4), ~6.7 ppm (t, 1H, H3), ~7.0 ppm (m, 1H, H5), ~7.2-7.5 ppm (m, 5H, Ar-H), ~8.2 ppm (br s, 1H, NH) | [13] (similar to 1-phenylpyrrole) |

| ¹³C NMR (in CDCl₃) | C2: ~131 ppm, C3: ~109 ppm, C4: ~106 ppm, C5: ~110 ppm, Phenyl C1': ~133 ppm, Phenyl C2'/C6': ~125 ppm, Phenyl C3'/C5': ~128 ppm, Phenyl C4': ~127 ppm | [12] |

| IR (KBr Pellet) | N-H stretch: ~3400-3450 cm⁻¹, C-H (aromatic) stretch: ~3000-3100 cm⁻¹, C=C (aromatic) stretch: ~1500-1600 cm⁻¹, C-N stretch: ~1200-1300 cm⁻¹ | [14] (representative values) |

| Mass Spectrometry (EI) | m/z: 143 (M⁺), 115, 89 | [15] |

Key Synthetic Methodologies and Experimental Protocols

The Paal-Knorr synthesis remains the most direct and historically significant method for the preparation of this compound. This section details the mechanism and a representative experimental protocol.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[16] For the synthesis of this compound, the required precursor is a 1-phenyl-1,4-dicarbonyl compound, which is reacted with a source of ammonia. The reaction is typically catalyzed by acid.[17]

The mechanism proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the amine on a protonated carbonyl group. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. A series of dehydration steps then leads to the formation of the aromatic pyrrole ring.[17]

Representative Experimental Protocol (Adapted from Paal-Knorr Synthesis)

This protocol is adapted from established Paal-Knorr procedures for similar substituted pyrroles.[18]

Objective: To synthesize this compound.

Materials:

-

1-Phenyl-1,4-butanedione

-

Ammonium acetate or aqueous ammonia

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,4-butanedione (1 equivalent) in ethanol.

-

Add an excess of ammonium acetate (e.g., 3-5 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Expected Yield: Yields for Paal-Knorr syntheses can vary widely depending on the specific substrates and conditions, but are often reported in the range of 60-95%.[19][20]

Modern Applications in Drug Discovery

The this compound scaffold is of significant interest in medicinal chemistry, particularly in the development of agents targeting the central nervous system. A prime example is its use as a template for designing inverse agonists of the serotonin 5-HT₆ receptor.[21]

5-HT₆ Receptor Inverse Agonism

The 5-HT₆ receptor is a promising target for treating cognitive deficits in neurological and psychiatric disorders.[21] Unlike neutral antagonists which simply block the receptor, inverse agonists can suppress the receptor's basal, constitutive activity. Derivatives of this compound-3-carboxamide have been identified as potent and selective 5-HT₆ receptor inverse agonists.[21] These compounds have been shown to modulate key signaling pathways, including the Gs-adenylyl cyclase and Cdk5 pathways, and have demonstrated pro-cognitive effects in preclinical models.[21]

Conclusion

From its theoretical conception in the late 19th century following the advent of the Paal-Knorr synthesis, this compound has evolved into a molecule of significant importance. Its straightforward synthesis, coupled with its favorable physicochemical properties, has made it a valuable scaffold in organic chemistry. In recent decades, its role in medicinal chemistry has been particularly prominent, providing a foundation for the development of novel therapeutics aimed at complex neurological disorders. The continued exploration of this "privileged" structure promises to yield further innovations in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. synarchive.com [synarchive.com]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 8. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 9. 2-Phenylpyrrole | C10H9N | CID 72898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 3042-22-6 [chemnet.com]

- 11. This compound | 3042-22-6 [sigmaaldrich.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum [chemicalbook.com]

- 14. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights | MDPI [mdpi.com]

- 15. 1H-Pyrrole, 2-phenyl- [webbook.nist.gov]

- 16. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. benchchem.com [benchchem.com]

- 19. grokipedia.com [grokipedia.com]

- 20. researchgate.net [researchgate.net]

- 21. grokipedia.com [grokipedia.com]

An In-Depth Technical Guide to 2-Phenyl-1H-pyrrole Derivatives: Core Structures, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenyl-1H-pyrrole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design and synthesis of novel therapeutic agents across a wide range of disease areas. This technical guide provides a comprehensive overview of the core structures, diverse biological activities, and key experimental methodologies associated with this compound derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

Core Structures and Synthesis

The fundamental structure of the this compound core consists of a pyrrole ring substituted with a phenyl group at the 2-position. This basic scaffold can be further functionalized at various positions on both the pyrrole and phenyl rings, leading to a diverse array of derivatives with distinct physicochemical and biological properties.

Several synthetic strategies have been developed for the construction of the this compound core and its derivatives. The most common and versatile methods include the Paal-Knorr synthesis, the Hantzsch pyrrole synthesis, and the Van Leusen pyrrole synthesis.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol describes a classic method for the synthesis of a substituted this compound derivative.

Materials:

-

Aniline

-

2,5-Hexanedione

-

Methanol

-

Concentrated Hydrochloric Acid

-

0.5 M Hydrochloric Acid

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Vacuum filtration apparatus

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[1]

Experimental Protocol: Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a powerful method for synthesizing 3,4-disubstituted pyrroles.

Materials:

-

Appropriate α,β-unsaturated ketone (Michael acceptor)

-

Tosylmethyl isocyanide (TosMIC)

-

Sodium Hydride (NaH)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether (Et₂O)

-

Argon atmosphere

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Mix the α,β-unsaturated ketone (1 mmol) and TosMIC (1 mmol) in DMSO (1.5 mL).

-

Add the reactant mixture dropwise to a suspension of NaH (50 mg) in Et₂O (20 mL) at room temperature under an argon atmosphere with stirring.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, the reaction is worked up to isolate the 3,4-disubstituted pyrrole derivative.[2]

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anticancer Activity

A significant area of investigation for this compound derivatives is in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

1. Kinase Inhibition (EGFR and VEGFR):

Certain pyrrole derivatives act as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] By binding to these receptors, the derivatives can block downstream signaling pathways that are crucial for tumor growth and the formation of new blood vessels that supply the tumor.[3]

2. Tubulin Polymerization Inhibition:

Some 3-aroyl-1-arylpyrrole derivatives have been identified as potent inhibitors of tubulin polymerization.[4] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.[4]

Quantitative Data on Anticancer Activity:

| Compound Class | Target | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Pyrrolo[3,2-c]quinolines | - | MCF-7, HeLa | Low micromolar | [5] |

| Pyrrole derivatives (MI-1, D1) | EGFR, VEGFR | Malignant cells | Concentration-dependent apoptosis | [3] |

| 3-Aroyl-1-arylpyrroles (22, 27) | Tubulin Polymerization | NCI-ADR-RES, Messa/Dx5MDR, D283 | Nanomolar range | [4] |

| 3-Phenylacetyl-4-(4-methylthiophenyl)-1H-pyrroles | - | MGC80-3 | ~10 | [6] |

Signaling Pathway: EGFR/VEGFR Inhibition

Caption: EGFR/VEGFR signaling inhibition by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well flat-bottom sterile microplates

-

This compound derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

The next day, treat the cells with various concentrations of the this compound derivative and a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value of the compound.[7][8][9]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

-

GTP solution

-

Glycerol

-

This compound derivative stock solution

-

96-well plate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a tubulin polymerization mix on ice containing tubulin, General Tubulin Buffer, GTP, and glycerol.

-

Pipette the test compound at various concentrations into the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.

-

Immediately place the plate in a 37°C microplate reader.

-

Measure the absorbance at 340 nm every minute for 60 minutes to monitor the increase in turbidity, which corresponds to microtubule formation.[3][10][11]

Anti-inflammatory Activity

Certain 1,5-diarylpyrrole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[12] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

Quantitative Data on Anti-inflammatory Activity:

| Compound Class | Target | Assay | IC50 (µM) | Reference |

| 1,5-Diarylpyrrole derivatives | COX-2 | In vitro COX-2 inhibition | Varies by derivative | [13] |

Signaling Pathway: COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol outlines a method to screen for COX-2 inhibitors.

Materials:

-

Recombinant human COX-2 enzyme

-

Reaction Buffer

-

Heme

-

Arachidonic Acid (substrate)

-

This compound derivative stock solution

-

Stannous Chloride (SnCl₂) solution

-

ELISA kit for PGF₂α quantification

Procedure:

-

In a reaction tube or well, add the reaction buffer, heme, and the COX-2 enzyme.

-

Add the test compound (inhibitor) at various concentrations. For the control (100% initial activity), add the vehicle.

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid and incubate for a precise duration (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding SnCl₂ solution, which reduces the PGH₂ product to PGF₂α.

-

Quantify the amount of PGF₂α produced using an ELISA.

-

Calculate the percentage of inhibition for each concentration of the test compound to determine the IC50 value.[6]

Antimicrobial Activity

Various derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. The specific mechanisms of action are still under investigation but are thought to involve disruption of essential cellular processes in the microorganisms.

Quantitative Data on Antimicrobial Activity:

| Compound Class | Organism(s) | Activity | Reference |

| Pyrrole derivatives | E. coli, S. aureus, A. niger, C. albicans | Varies, some show potent activity | [8] |

| 2-Aminopyrrole-3-carbonitriles and derivatives | Gram-positive and Gram-negative bacteria, fungi | Some compounds showed potent activity | [1] |

| 1,2,3,4-Tetrasubstituted pyrroles | S. aureus, B. cereus | Some compounds showed promising activity | [14] |

5-HT₆ Receptor Inverse Agonism

A notable application of this compound derivatives is in the development of inverse agonists for the serotonin 6 (5-HT₆) receptor.[15] These compounds have shown potential for treating cognitive deficits. Inverse agonists not only block the receptor but also reduce its basal, constitutive activity. The this compound-3-carboxamide scaffold has been identified as a promising template for designing such agents.[15] These compounds have been shown to modulate the Gs and Cdk5 signaling pathways downstream of the 5-HT₆ receptor.[15]

Quantitative Data on 5-HT₆ Receptor Activity:

| Compound | Target | Assay | Ki (nM) | Functional Activity | Reference |

| Compound 27 | 5-HT₆ Receptor | Radioligand binding | - | Inverse agonist | [15] |

| Derivatives 7 & 8 | 5-HT₆ Receptor | Radioligand binding | 208 & 106 | - | [15] |

Signaling Pathway: 5-HT₆ Receptor Inverse Agonism

Caption: 5-HT₆ receptor signaling and its modulation by inverse agonists.

Experimental Protocol: Radioligand Binding Assay for 5-HT₆ Receptor

This assay determines the affinity of a compound for the 5-HT₆ receptor.

Materials:

-

Cell membranes expressing the human 5-HT₆ receptor

-

[³H]-LSD (radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

-

Non-specific binding agent (e.g., methiothepin)

-

This compound derivative stock solution

-

96-well plate

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and cocktail

Procedure:

-

In a 96-well plate, set up reactions for total binding, non-specific binding, and competition binding.

-

Total Binding: Add binding buffer, [³H]-LSD, and the membrane suspension.

-

Non-specific Binding: Add the non-specific binding agent, [³H]-LSD, and the membrane suspension.

-

Competition Binding: Add the test compound at various concentrations, [³H]-LSD, and the membrane suspension.

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, and wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 and Ki values for the test compound.[5][16]

Experimental Protocol: cAMP Assay for Gs Signaling

This assay measures changes in intracellular cAMP levels in response to receptor activation or inhibition.

Materials:

-

Cells expressing the 5-HT₆ receptor

-

Assay buffer

-

This compound derivative stock solution

-

cAMP assay kit (e.g., HTRF-based)

-

Cell lysis buffer

Procedure:

-

Seed cells in a suitable plate and grow to the desired confluency.

-

Treat the cells with the test compound (inverse agonist) for a specified time.

-

Lyse the cells to release intracellular cAMP.

-

Perform the cAMP measurement according to the manufacturer's protocol of the chosen assay kit. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

Measure the signal (e.g., fluorescence resonance energy transfer) and calculate the concentration of cAMP based on a standard curve. A decrease in basal cAMP levels in the presence of the compound indicates inverse agonist activity.[14][17][18]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-related effects, underscores the significant potential of this chemical class. This technical guide has provided a comprehensive overview of the core structures, synthetic methodologies, biological activities with quantitative data, and detailed experimental protocols for key assays. It is anticipated that this information will facilitate further research and development efforts in harnessing the therapeutic potential of this compound derivatives. The continued exploration of this scaffold through innovative synthetic strategies and in-depth biological evaluation is poised to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. benchchem.com [benchchem.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abscience.com.tw [abscience.com.tw]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

Solubility and stability of 2-Phenyl-1H-pyrrole in common solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Phenyl-1H-pyrrole in common solvents. Due to the limited availability of direct quantitative data for this compound in publicly available literature, this document synthesizes information from studies on structurally related compounds to provide a robust understanding of its physicochemical properties. The experimental protocols detailed herein are based on established methodologies for the characterization of heterocyclic compounds.

Introduction to this compound

This compound is an aromatic heterocyclic organic compound with the chemical formula C₁₀H₉N.[1][2] It consists of a pyrrole ring substituted with a phenyl group at the 2-position. This scaffold is of significant interest in medicinal chemistry and materials science.[3] Phenylpyrrole derivatives have been utilized as fungicides, demonstrating the biological relevance of this structural motif.[1] Understanding the solubility and stability of this compound is critical for its application in drug design, formulation development, and synthetic chemistry.

Chemical Structure:

Key Physicochemical Properties:

Solubility Profile

Direct quantitative solubility data for this compound is scarce. However, based on its chemical structure—a largely non-polar aromatic system with a single N-H group capable of hydrogen bonding—and information on related compounds, a qualitative and inferred quantitative solubility profile can be established. The compound is generally described as soluble in common organic solvents and insoluble in water.[3]

Quantitative Solubility Data (Inferred from a Structurally Related Compound)

The following table presents solubility data for a structurally related compound, 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, in various organic solvents. This data provides an indication of the types of solvents in which this compound is likely to be soluble and the potential magnitude of its solubility.

| Solvent | Molar Solubility (mol·L⁻¹) at 298.15 K (25 °C) |

| Methyl Acetate | Data not available |

| Ethyl Acetate | Data not available |

| Acetone | Data not available |

| Acetonitrile | Data not available |

| n-Propanol | Data not available |

| Isopropanol | Data not available |

| n-Butanol | Data not available |

| Isobutanol | Data not available |

Data for 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, presented as a proxy for this compound solubility trends.

Qualitative Solubility

| Solvent Class | Representative Solvents | Expected Solubility of this compound |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to Low |

| Aqueous | Water, Aqueous Buffers | Low to Insoluble |

Stability Profile

The stability of the pyrrole ring is influenced by substituents and environmental conditions such as pH, temperature, and light.[4][5] Forced degradation studies on related pyrrole derivatives indicate that the this compound core is likely susceptible to degradation under harsh acidic, basic, and oxidative conditions, and may exhibit photolability.[4][5]

Summary of Stability under Different Conditions (Inferred from Related Compounds)

| Condition | Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Labile | Ring-opened products, polymers |

| Alkaline (e.g., 0.1 M NaOH) | Extremely Unstable | Ring-opened products, polymers |

| Neutral (Aqueous) | Stable | - |

| Oxidative (e.g., 3% H₂O₂) | Susceptible | Oxidized pyrrole species, ring-opened products |

| Thermal (e.g., >50 °C) | Degradation increases with temperature | Varies with conditions |

| Photolytic (UV/Visible Light) | Potentially Photolabile | Isomers, ring-cleavage products |

This data is inferred from studies on various pyrrole derivatives and may not be fully representative of this compound.[4][5][6]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, toluene)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After agitation, allow the samples to stand to let undissolved solids settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or GC-MS method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (ACN) or other suitable organic solvent

-

pH meter

-

Photostability chamber

-

Temperature-controlled oven

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a set period. Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

Base Hydrolysis: Repeat the procedure for acid hydrolysis using 0.1 M NaOH instead of HCl.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw and analyze samples at various time points.

-

Thermal Degradation: Place both solid this compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C). Analyze samples after a set period.

-

Photostability: Expose both solid this compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze samples after exposure.

-

Analysis: Analyze all stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample to determine the percentage of degradation and identify any degradation products using mass spectrometry.

Visualizations

The following diagrams illustrate the workflows for solubility and stability testing.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

While direct quantitative data for the solubility and stability of this compound is not extensively documented, a comprehensive understanding can be inferred from its chemical structure and the behavior of related phenylpyrrole and pyrrole derivatives. It is anticipated to be soluble in a range of common organic solvents and relatively stable under neutral conditions. However, it is likely to degrade under harsh acidic, basic, and oxidative conditions, and may be sensitive to light and elevated temperatures. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability characteristics of this compound, which is essential for its successful application in research and development.

References

- 1. This compound | 3042-22-6 | DAA04222 | Biosynth [biosynth.com]

- 2. 1H-Pyrrole, 2-phenyl- [webbook.nist.gov]

- 3. 2-Phenylpyrrole CAS 1003-29-8 Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & Wholesale | High Purity 2-Phenylpyrrole Exporter [pipzine-chem.com]

- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scialert.net [scialert.net]

- 7. researchgate.net [researchgate.net]

- 8. ijbpr.com [ijbpr.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Quantum Chemical Blueprint of 2-Phenyl-1H-pyrrole: A Technical Guide for Advanced Research

An In-depth Analysis of the Structural, Electronic, and Vibrational Properties of a Promising Heterocyclic Scaffold

This technical guide provides a comprehensive overview of the molecular characteristics of 2-Phenyl-1H-pyrrole (2-PhPy), a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Through the application of Density Functional Theory (DFT), this document outlines the molecule's optimized geometry, vibrational modes, and electronic properties. The computational data furnished herein serves as a foundational resource for researchers engaged in drug design, molecular modeling, and the development of novel organic materials.

Computational Methodology

The theoretical framework for this analysis is rooted in DFT, a robust method for investigating the electronic structure of many-body systems. Calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines the strengths of both Hartree-Fock theory and DFT.[2][3] The 6-31G(d,p) basis set was employed for all calculations, providing a reliable balance between computational cost and accuracy for molecules of this size.[4] All quantum chemical calculations were conducted to simulate the molecule in its gaseous phase at ground state.

The computational workflow is a systematic process beginning with the initial molecular structure input, followed by geometric optimization to find the lowest energy conformation. Subsequent frequency calculations confirm the stability of the optimized structure and provide data for infrared and Raman spectra prediction. Finally, analyses of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential are performed to understand the molecule's reactivity and electronic behavior.

References

Initial Toxicity Screening of 2-Phenyl-1H-pyrrole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding the initial toxicity screening of 2-Phenyl-1H-pyrrole and its derivatives. Comprehensive toxicological data specifically for this compound is limited in the provided search results. The information herein should not be considered a complete or exhaustive toxicological profile.

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a structural motif in various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including anticancer and neurological treatments. An initial assessment of the toxicological profile of a parent compound like this compound is a critical step in the early stages of drug discovery and development to identify potential safety concerns. This guide summarizes the available hazard information and provides context based on the toxicological evaluation of its derivatives.

Hazard Identification and Classification

Based on available safety data sheets and chemical databases, this compound is classified with the following hazards:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

These classifications indicate that direct contact with this compound requires appropriate personal protective equipment and handling in a well-ventilated area.

In Vitro Toxicity Assessment of this compound Derivatives

Table 1: Summary of In Vitro Cytotoxicity Data for this compound Derivatives

| Derivative Class | Specific Compound(s) | Cell Lines | Cancer Type | IC50 Values (µM) | Reference |

| Pyrroloquinolin-4-ones | 20, 21, 24 | Various human tumor cell lines | Ovary, Liver, Breast, Adrenal Gland Adenocarcinoma | 0.7 to 50 | [3] |

| Phenyl-1H-pyrrole-carboxamides | NBD-14189 (55) | Env-pseudotyped viruses | HIV-1 | As low as 0.063 | [4] |

It is important to note that these values are for derivatives and do not directly represent the toxicity of the parent this compound. However, they suggest that the this compound scaffold can be a component of molecules with potent biological activity.

Experimental Protocols: General Methodologies

Detailed experimental protocols for the toxicity testing of this compound are not available in the search results. However, standard methodologies for initial toxicity screening are well-established and would likely be followed.

In Vitro Cytotoxicity Assays

A common initial screening tool is the in vitro cytotoxicity assay to determine the concentration of a substance that reduces cell viability by 50% (IC50).

Typical Workflow for In Vitro Cytotoxicity Testing:

Genotoxicity Assays

To assess the potential of a compound to damage genetic material, a battery of genotoxicity tests is typically employed.

Standard Genotoxicity Test Battery:

Potential Signaling Pathway Involvement (Based on Derivatives)

Studies on derivatives of this compound suggest that this class of compounds can interact with various cellular signaling pathways. For example, certain derivatives have been shown to induce apoptosis and interfere with cell cycle progression.[3]

Illustrative Apoptotic Pathway:

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

Preliminary ADME and pharmacokinetic assessments are crucial in early drug development. Studies on some this compound-3-carboxamide derivatives have indicated high metabolic stability in rat liver microsomes.[5] This suggests that some compounds within this class may have favorable metabolic profiles. However, the ADME properties of the parent compound, this compound, have not been described in the provided search results.

Conclusion and Future Directions

The currently available data provides a preliminary hazard assessment for this compound, indicating potential for acute oral toxicity and irritation. While comprehensive toxicity studies on the parent compound are lacking in the public domain, research on its derivatives suggests that the this compound scaffold is a viable starting point for the development of biologically active agents.

To build a comprehensive initial toxicity profile for this compound, the following studies would be necessary:

-

In vitro cytotoxicity screening against a panel of relevant human cell lines to determine IC50 values.

-

A standard genotoxicity battery , including an Ames test and an in vitro micronucleus assay, followed by in vivo testing if warranted.

-

Acute in vivo toxicity studies in two mammalian species to determine the LD50 and identify target organs of toxicity.

-

Preliminary ADME studies to understand its metabolic fate and pharmacokinetic profile.

The generation of such data would be essential for any further development of this compound or its close analogs for therapeutic purposes.

References

- 1. 2-Phenylpyrrole | C10H9N | CID 72898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. Synthesis and in vitro and in vivo antitumor activity of 2-phenylpyrroloquinolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-based lead optimization to improve antiviral potency and ADMET properties of phenyl-1H-pyrrole-carboxamide entry inhibitors targeted to HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Pyrrole Ring in 2-Phenyl-1H-pyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1H-pyrrole is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The presence of both a phenyl group and a pyrrole ring gives rise to a unique reactivity profile, making it a valuable building block for the synthesis of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the pyrrole ring in this compound, focusing on electrophilic substitution, nucleophilic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Electrophilic Aromatic Substitution

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. In this compound, the pyrrole ring is significantly more reactive towards electrophiles than the phenyl ring.[1] Electrophilic substitution on the unsubstituted pyrrole ring typically occurs at the C2 (α) or C5 (α') positions due to the greater resonance stabilization of the resulting cationic intermediate. In the case of this compound, the C5 position is the most favorable site for electrophilic attack.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds. For this compound, this reaction introduces a formyl group predominantly at the C5 position.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

-

Reagents: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium acetate, Dichloromethane (DCM), Water, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a stirred solution of DMF (3 equivalents) in DCM at 0 °C, slowly add POCl₃ (1.2 equivalents).

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of this compound (1 equivalent) in DCM to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into a cold aqueous solution of sodium acetate.

-

Extract the product with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Electrophile Source | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| POCl₃/DMF | DCM | 0 to RT | 2-4 | 5-Formyl-2-phenyl-1H-pyrrole | 85-95 |

Table 1: Vilsmeier-Haack Formylation of this compound.

Caption: Vilsmeier-Haack formylation mechanism.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring, typically at the C5 position. The reaction is generally carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of this compound

-

Reagents: this compound, Acetyl chloride, Aluminum chloride (AlCl₃), Dichloromethane (DCM), Water, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a suspension of AlCl₃ (1.1 equivalents) in DCM at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of this compound (1 equivalent) in DCM to the reaction mixture at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours.

-

Carefully pour the reaction mixture into ice-water.

-

Extract the product with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Acetyl chloride | AlCl₃ | DCM | 0 to RT | 1-3 | 5-Acetyl-2-phenyl-1H-pyrrole | 70-85 |

| Acetic anhydride | SnCl₄ | 1,2-Dichloroethane | RT | 4 | 5-Acetyl-2-phenyl-1H-pyrrole | 65-75 |

Table 2: Friedel-Crafts Acylation of this compound.

Caption: Friedel-Crafts acylation mechanism.

Halogenation

Halogenation of this compound can be achieved using various halogenating agents. The regioselectivity is dependent on the reaction conditions and the halogenating agent used. Monohalogenation occurs preferentially at the C5 position.

Experimental Protocol: Bromination of this compound

-

Reagents: this compound, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF), Water, Saturated sodium thiosulfate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve this compound (1 equivalent) in THF at 0 °C.

-

Add NBS (1 equivalent) portion-wise to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by recrystallization or column chromatography.

-

| Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| N-Bromosuccinimide | THF | 0 | 1 | 5-Bromo-2-phenyl-1H-pyrrole | 80-90 |

| N-Chlorosuccinimide | Acetonitrile | RT | 2 | 5-Chloro-2-phenyl-1H-pyrrole | 75-85 |

| Iodine/Potassium Iodide | Water/Dioxane | RT | 24 | 5-Iodo-2-phenyl-1H-pyrrole | 60-70 |

Table 3: Halogenation of this compound.

Metal-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound are valuable substrates for various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the pyrrole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. 5-Bromo-2-phenyl-1H-pyrrole is a suitable substrate for this reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-phenyl-1H-pyrrole

-

Reagents: 5-Bromo-2-phenyl-1H-pyrrole, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate, 1,4-Dioxane, Water.

-

Procedure:

-

To a reaction vessel, add 5-Bromo-2-phenyl-1H-pyrrole (1 equivalent), arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and potassium carbonate (2 equivalents).

-

Add a degassed mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere for 12-24 hours.

-

Cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 2,5-Diphenyl-1H-pyrrole | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 2-Phenyl-5-(4-methoxyphenyl)-1H-pyrrole | 92 |

Table 4: Suzuki-Miyaura Coupling of 5-Bromo-2-phenyl-1H-pyrrole.

Caption: Suzuki-Miyaura coupling catalytic cycle.

Conclusion

The this compound core offers a rich and varied reactivity landscape. The electron-rich pyrrole ring readily undergoes electrophilic substitution, primarily at the C5 position, providing a straightforward entry to a range of functionalized derivatives. Subsequent metal-catalyzed cross-coupling reactions on the halogenated scaffolds further expand the synthetic utility of this versatile building block. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of novel synthetic strategies involving this compound. Further exploration into its participation in nucleophilic substitution and cycloaddition reactions will undoubtedly uncover new avenues for the construction of complex and biologically active molecules.

References

Methodological & Application

Applications of 2-Phenyl-1H-pyrrole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1H-pyrrole scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design and development of novel therapeutic agents targeting a wide range of diseases. Its unique electronic and structural features allow for diverse chemical modifications, leading to compounds with potent and selective biological activities. This document provides detailed application notes and experimental protocols for key therapeutic areas where this compound derivatives have shown significant promise, including anticancer, anti-inflammatory, and neuroprotective applications, as well as their role as modulators of serotonin receptor 6 (5-HT6).

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Application Note: EGFR and VEGFR Inhibition

Certain this compound derivatives have been synthesized as potent inhibitors of protein kinases, including EGFR and VEGFR.[1] These compounds can form stable complexes with the receptors, interfering with their signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.[1] For instance, compounds designated as MI-1 and D1 have been investigated for their antitumor activities.[1] MI-1, chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, and D1, 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one, have shown the ability to induce apoptosis in malignant cells and exhibit antioxidant properties in inflamed colonic tissue.[1]

Quantitative Data: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Related Pyrrole Derivative 22 | MCF-7 (Breast) | 0.015 | [2] |

| Related Pyrrole Derivative 23 | MCF-7 (Breast) | 0.015 | [2] |

| Related Pyrrole Derivative 34 | MCF-7 (Breast) | 0.029 | [2] |

| (3-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone | A-549 (Human Lung Carcinoma) | 10 | [3] |

| (3-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone | HeLa (Human Cervical Carcinoma) | 30 | [3] |

| Pyrrole Derivative 4a | LoVo (Colon) | >50 (at 24h) | [4] |

| Pyrrole Derivative 4d | LoVo (Colon) | ~50 (at 24h) | [4] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, LoVo)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative test compounds

-